molecular formula C24H25N5O4 B2678002 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 847366-36-3

2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2678002
CAS No.: 847366-36-3
M. Wt: 447.495
InChI Key: WWZYMEFVLKRIAD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amino group, a carboxamide group, a pyrrolo[2,3-b]quinoxaline moiety, and a benzo[d][1,3]dioxol-5-yl moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis route for this compound is not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, the benzo[d][1,3]dioxole moiety can be synthesized from catechol and a suitable electrophile .


Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be planar due to the conjugated system present in the pyrrolo[2,3-b]quinoxaline moiety .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoxaline derivatives are synthesized through various methods, often aiming at obtaining compounds with potential pharmaceutical applications or materials with unique properties. For instance, the synthesis of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists involves condensing quinoxalin-2-carboxylic acid with different amines, showing their potential as pharmacological agents (R. Mahesh et al., 2011). Similarly, the development of rigid P-chiral phosphine ligands, including those based on quinoxaline structures, for rhodium-catalyzed asymmetric hydrogenation, highlights the role of these compounds in catalysis and synthetic chemistry (T. Imamoto et al., 2012).

Pharmacological Applications

Quinoxaline derivatives are extensively studied for their pharmacological properties. They are evaluated as potential agents in various therapeutic areas, including their role as antibacterial agents and their activity against specific receptors. For example, 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids and their analogues have been identified as potent antibacterial agents, indicating the versatility of quinoxaline derivatives in developing new antimicrobials (M. Fujita et al., 1998).

Material Science Applications

In materials science, quinoxaline derivatives are utilized in the synthesis of conducting polymers and other novel materials with specific electronic or optical properties. The polymerization of quinoxaline-containing monomers to form hyperbranched aromatic polyamides showcases the application of these compounds in creating materials with potential uses in electronics and photonics (Jong‐Beom Baek et al., 2003).

Properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-14(2)31-11-5-10-26-24(30)20-21-23(28-17-7-4-3-6-16(17)27-21)29(22(20)25)15-8-9-18-19(12-15)33-13-32-18/h3-4,6-9,12,14H,5,10-11,13,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZYMEFVLKRIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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